Dehydroxy Bromocelecoxib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydroxy Bromocelecoxib is an intermediate in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor with known anti-inflammatory properties.

科学的研究の応用

Analytical Methods for Antioxidant Activity Evaluation

Analytical Methods Used in Determining Antioxidant Activity A Review

explores various tests to determine antioxidant activity, crucial for studying the effects of compounds like Dehydroxy Bromocelecoxib. This paper reviews detection mechanisms, applicability, and the advantages and disadvantages of methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. These assays, based on chemical reactions and spectrophotometry, have been applied in antioxidant analysis, potentially applicable to this compound research for evaluating its antioxidant properties (Munteanu & Apetrei, 2021).

Drug Development and Electrophysiological Techniques

Electrochemical parameters and techniques in drug development, with an emphasis on quinones and related compounds , discusses the use of electrochemical techniques for redox-active drug development, focusing on quinones and related compounds. It emphasizes how electrochemistry provides kinetic and thermodynamic information, potentially applicable to understanding this compound's mechanism of action and developing new therapeutic strategies based on its redox properties (Hillard et al., 2008).

Biohydrogen Production and Pre-treatment Technologies

Effects of pre-treatment technologies on dark fermentative biohydrogen production A review

examines technologies enhancing biohydrogen production from lignocellulosic materials, potentially applicable to this compound research for optimizing compound synthesis or degradation processes. This study categorizes pre-treatment technologies into physical, chemical, physicochemical, and biological, which could inform methodologies for preparing or processing this compound in experimental setups (Bundhoo et al., 2015).

作用機序

Target of Action

Dehydroxy Bromocelecoxib is an intermediate in the synthesis of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of these prostaglandins, thereby alleviating symptoms of inflammation and pain .

Mode of Action

Celecoxib, the compound synthesized from this compound, is a selective noncompetitive inhibitor of COX-2 . This suggests that this compound might also interact with COX-2, leading to a decrease in the formation of prostaglandin precursors .

Biochemical Pathways

Celecoxib, which is synthesized from this compound, is known to impact the prostaglandin synthesis pathway by inhibiting the cox-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The pharmacokinetics of a drug molecule can be influenced by various factors, including its molecular weight, chemical structure, and the route of administration . The molecular weight of this compound is 460.27 , which could influence its absorption and distribution in the body.

生化学分析

Biochemical Properties

Dehydroxy Bromocelecoxib, as an intermediate in the synthesis of Celecoxib, may interact with enzymes, proteins, and other biomolecules involved in the COX-2 pathway

Cellular Effects

Given its role as an intermediate in the synthesis of Celecoxib, it may influence cell function through the COX-2 pathway

Molecular Mechanism

As an intermediate in the synthesis of Celecoxib, it may exert its effects at the molecular level through interactions with the COX-2 pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of Celecoxib

特性

| { "Design of the Synthesis Pathway": "The synthesis of Dehydroxy Bromocelecoxib can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-fluorobenzoic acid", "4-(4-methylsulfonylphenyl)-3-phenylfuran-2(5H)-one", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluorobenzoic acid is reacted with sodium hydride in dry ethanol to form the corresponding acid salt.", "Step 2: The acid salt is then reacted with 4-(4-methylsulfonylphenyl)-3-phenylfuran-2(5H)-one in the presence of a catalytic amount of hydrochloric acid to form the desired intermediate.", "Step 3: Bromine is added to the intermediate in the presence of sodium hydroxide to form the brominated intermediate.", "Step 4: The brominated intermediate is then treated with sodium hydride in dry ethanol to form the final product, Dehydroxy Bromocelecoxib.", "Step 5: The product is isolated by filtration and washed with diethyl ether and water." ] } | |

CAS番号 |

170570-75-9 |

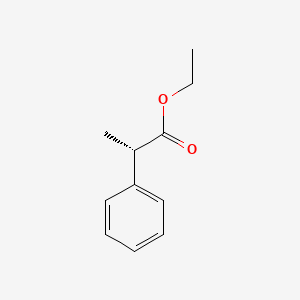

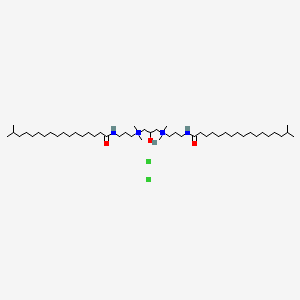

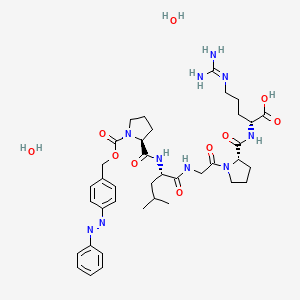

分子式 |

C₁₇H₁₃BrF₃N₃O₂S |

分子量 |

460.27 |

同義語 |

4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)